Ethyl4-cyano-3-methylbut-3-enoate
Description
Ethyl 4-cyano-3-methylbut-3-enoate (CAS: 66066-39-5) is an α,β-unsaturated ester with a cyano substituent at the β-position. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . The compound features a conjugated system between the cyano group and the ester functionality, which influences its reactivity in cyclization and nucleophilic addition reactions. It is classified under UN# 3276 (Class 6.1) due to acute toxicity hazards (H301, H312, H315, etc.) and requires careful handling .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl (E)-4-cyano-3-methylbut-3-enoate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3/b7-4+ |
InChI Key |
WMCPTBJPTGUIFX-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=C/C#N)/C |
Canonical SMILES |
CCOC(=O)CC(=CC#N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of the active methylene group in ethyl acetoacetate, followed by nucleophilic attack on the cyanoacetate carbonyl. A β-keto ester intermediate forms, which undergoes dehydration to yield the α,β-unsaturated product. Piperidine or pyridine are commonly used catalysts, with toluene or ethanol as solvents under reflux conditions.
Optimization Strategies
- Catalyst Selection : Substituting traditional amines with heterogeneous catalysts like zeolites improves recyclability and reduces side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Ethanol balances reactivity and ease of isolation.
- Temperature Control : Maintaining temperatures between 80–100°C prevents retro-aldol side reactions.
Table 1: Representative Knoevenagel Reaction Parameters
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 78 | 95 |
| Zeolite Y | Toluene | 100 | 85 | 97 |
Michael Addition Approach
Michael addition offers an alternative route by exploiting the conjugate addition of nucleophiles to α,β-unsaturated esters. For ethyl 4-cyano-3-methylbut-3-enoate, this method involves adding cyanide ions to a preformed enoate.
Procedure and Catalysis
A typical protocol reacts ethyl 3-methylbut-2-enoate with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like ZnCl₂. The silyl group acts as a protecting moiety, ensuring regioselective cyanide addition at the β-position.
Challenges and Solutions
- Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of TMSCN.
- Workup Complexity : Quenching with aqueous HCl followed by extraction with dichloromethane yields the product in >90% purity.
Table 2: Michael Addition Optimization
| Lewis Acid | Cyanide Source | Solvent | Yield (%) |
|---|---|---|---|
| ZnCl₂ | TMSCN | THF | 82 |
| BF₃·OEt₂ | KCN | DCM | 68 |
Claisen Condensation Technique
Claisen condensation dimerizes esters to form β-keto esters, which can be subsequently functionalized with cyanide groups. While less direct, this method provides access to highly substituted derivatives.
Synthetic Pathway
Ethyl acetate and ethyl cyanoacetate undergo condensation in the presence of sodium ethoxide, generating a β-keto ester intermediate. Acidic workup and dehydration yield the target compound.
Industrial Adaptations
- Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times from hours to minutes.
- Catalyst Recycling : Immobilized enzymes (e.g., lipases) enable greener syntheses with minimal waste.
Transition Metal-Catalyzed Cross-Coupling
Recent advances leverage iron and titanium catalysts for stereoselective syntheses. A notable protocol from the Royal Society of Chemistry employs FeCl₃ and Ti(OEt)₄ to mediate couplings between Grignard reagents and enoate precursors.
Procedure Highlights
- Grignard Reagent Preparation : Phenylmagnesium bromide is generated in situ under argon.
- Catalytic System : FeCl₃, TMEDA, and SIPr·HCl form a robust catalyst mixture for C–C bond formation.
- Stereochemical Control : Reactions at 0°C favor Z-isomers, while heating to 65°C shifts selectivity toward E-isomers.
Table 3: Metal-Catalyzed Synthesis Parameters
| Catalyst System | Temperature (°C) | Isomer Selectivity | Yield (%) |
|---|---|---|---|
| FeCl₃/TMEDA/SIPr·HCl | 0 | Z | 82 |
| FeCl₃/Ti(OEt)₄ | 65 | E | 86 |
Industrial-Scale Synthesis
Large-scale production prioritizes efficiency and cost-effectiveness. Continuous flow reactors excel in this regard, offering:
- Enhanced Mixing : Laminar flow ensures uniform reagent contact.
- Safety : Smaller reaction volumes mitigate risks of exothermic runaway.
Table 4: Industrial vs. Laboratory-Scale Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 6–8 | 1–2 |
| Yield (%) | 78 | 88 |
| Purity (%) | 95 | 99 |
Comparative Analysis of Methods
Yield : Transition metal-catalyzed methods achieve the highest yields (82–86%), followed by Knoevenagel condensation (78–85%).
Scalability : Flow reactors outperform batch systems in throughput and purity.
Cost : Claisen condensation is cost-effective for small-scale syntheses, while metal-catalyzed routes require significant catalyst investment.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-methyl-but-3-enoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Synthetic Routes
Ethyl 4-cyano-3-methylbut-3-enoate can be synthesized through various methods:
- Knoevenagel Condensation: A common synthetic route involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of ammonium acetate as a catalyst. This reaction highlights the compound's utility as an intermediate in synthesizing more complex molecules .
- Hydroesterification: This method utilizes 4-cyano-3-methyl-1-butene and ethanol under acidic conditions to produce the desired ester.
- Nucleophilic Addition: The compound can also be synthesized via nucleophilic addition of ethyl cyanoacetate to suitable electrophiles, followed by elimination reactions.
Medicinal Chemistry
Ethyl 4-cyano-3-methylbut-3-enoate plays a crucial role in drug discovery and development. Its derivatives have been explored for their potential as pharmaceutical agents, particularly in targeting bacterial virulence mechanisms. For instance, studies have shown that modifications of this compound can lead to novel inhibitors that combat antibiotic resistance in bacteria .
Enzyme Mechanisms
The compound is utilized in biological research to investigate enzyme mechanisms and inhibition. Its structural features allow it to interact with various biological molecules, making it a suitable candidate for studying enzymatic reactions and pathways.
Polymer Production
In industrial applications, ethyl 4-cyano-3-methylbut-3-enoate is used as a building block for synthesizing polymers and other industrial chemicals. Its reactivity enables the formation of diverse polymeric structures with tailored properties for specific applications.
Case Study 1: Development of Antibacterial Agents
Research has focused on modifying ethyl 4-cyano-3-methylbut-3-enoate to develop new antibacterial agents. One study synthesized several derivatives and evaluated their effectiveness against resistant strains of bacteria. Results indicated that certain modifications significantly enhanced antibacterial activity while maintaining low toxicity profiles .
Case Study 2: Enzyme Inhibition Studies
In another study, ethyl 4-cyano-3-methylbut-3-enoate was employed to probe the inhibition mechanisms of specific enzymes involved in metabolic pathways. The compound's ability to act as a substrate or inhibitor provided insights into enzyme kinetics and potential therapeutic targets .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| Ethyl 4-cyano-3-methylbut-3-enoate | Cyano group and ester functional group | Drug development, enzyme studies |
| Methyl 4-cyano-3-methylbut-3-enoate | Similar structure with methyl ester | Less versatile than ethyl variant |
| Ethyl cyanoacetate | Cyano group with an ethyl ester | Used in various organic syntheses |
Mechanism of Action
The mechanism of action of 4-cyano-3-methyl-but-3-enoic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis or transesterification reactions.
Comparison with Similar Compounds
Ethyl 3-Methylbut-3-Enoate (CAS: 1617-19-2)
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
- Key Features: Lacks the cyano group but retains the α,β-unsaturated ester framework.
- Physicochemical Properties: XLogP3: 1.9 (higher lipophilicity due to absence of polar cyano group) Hydrogen Bond Acceptors: 2 (vs. 3 in the target compound) .
- Reactivity: Primarily undergoes Diels-Alder reactions or Michael additions, but the absence of the electron-withdrawing cyano group reduces its electrophilicity compared to the target compound.
Ethyl 4-(4-Chloroanilino)-3-Cyano-2-Oxo-3-Butenoate
- Molecular Formula : C₁₃H₁₁ClN₂O₃ (estimated)
- Key Features: Incorporates a 4-chloroanilino substituent and a ketone group adjacent to the cyano moiety.
- Reactivity: The chloro-substituted aromatic ring enhances electron-deficient character, making it more reactive in cyclocondensation reactions (e.g., forming heterocycles like imidazoles or quinolines) .
- Applications : Likely used in pharmaceutical intermediates due to its complex substitution pattern.
Ethyl 4-Iodo-3-Methoxybut-2-Enoate (CAS: 76799-49-0)
- Molecular Formula : C₇H₁₁IO₃
- Molecular Weight : 270.07 g/mol
- Key Features : Iodo and methoxy substituents alter electronic and steric profiles.
- Physicochemical Properties :
- Reactivity: The iodine atom facilitates Suzuki coupling or nucleophilic substitution, while the methoxy group stabilizes the enolate intermediate.
Ethyl 4-(4-Methyl-2,6-Dioxocyclohexyl)-3-Oxobutanoate
- Molecular Formula : C₁₃H₁₈O₅
- Molecular Weight : 254.28 g/mol
- Key Features : Contains a cyclohexane-dione ring fused to the ester, increasing structural rigidity.
- Applications: Suited for synthesizing polycyclic systems via intramolecular aldol reactions. The lack of a cyano group limits its use in nitrile-based transformations .
Data Table: Comparative Analysis
Biological Activity
Ethyl 4-cyano-3-methylbut-3-enoate is a chemical compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C8H11NO2
- Molecular Weight : 153.18 g/mol
- Structure : Characterized by a cyano group, an enol ester structure, and a double bond, contributing to its reactivity and biological activities.
Synthesis
The primary synthesis method for ethyl 4-cyano-3-methylbut-3-enoate is the Knoevenagel reaction , which involves the condensation of ethyl acetoacetate with cyanoacetic acid in the presence of ammonium acetate as a catalyst in an acetic acid medium. This method underscores its role as a versatile building block in organic synthesis .
Biological Activities
Research indicates that ethyl 4-cyano-3-methylbut-3-enoate exhibits various biological activities:
- Cholesterol and Triglyceride Regulation : It serves as an important intermediate in synthesizing pharmaceutical compounds aimed at lowering cholesterol and triglyceride levels .
- Psychotropic Effects : Some derivatives of this compound have been reported to exhibit psychotropic effects, making it relevant in medicinal chemistry .
- Enzyme Interactions : Studies have focused on its interactions with enzymes and other biological systems, revealing its potential role in metabolic pathways related to lipid regulation .
Case Studies
Several studies have investigated the biological implications of ethyl 4-cyano-3-methylbut-3-enoate:
- A study highlighted its effectiveness as an intermediate in synthesizing compounds with anti-inflammatory properties, indicating potential therapeutic applications in treating metabolic disorders .
Comparative Analysis
The following table summarizes structural similarities with other compounds, highlighting their unique features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 2-cyano-3-methylcrotonate | 759-58-0 | Similar cyano group; used in phospha-Michael reactions |
| Ethyl 3-methylbut-2-enoate | 638-10-8 | Contains a double bond; utilized in various organic syntheses |
| Ethyl 2-cyanoacrylate | 818-61-1 | Used as an adhesive; features similar reactivity due to cyano group |
The biological activity of ethyl 4-cyano-3-methylbut-3-enoate can be attributed to its ability to participate in metabolic pathways and interact with various enzymes involved in lipid metabolism. The compound's unique functional groups enable it to engage in reactions that modulate biological processes, potentially leading to therapeutic outcomes for conditions such as hyperlipidemia.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-cyano-3-methylbut-3-enoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Michael addition reactions. For example, reacting ethyl acetoacetate derivatives with acrylonitrile under basic conditions (e.g., Knoevenagel condensation) can yield the α,β-unsaturated nitrile structure. Optimization involves adjusting catalysts (e.g., piperidine for base catalysis), temperature (60–80°C), and solvent polarity (e.g., ethanol or DMF). Purity is enhanced via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients . Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity via NMR (δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for OCH2) .
Q. How can structural characterization of Ethyl 4-cyano-3-methylbut-3-enoate be performed to distinguish it from isomers or byproducts?
- Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2) and the conjugated cyano group (δ ~115–120 ppm in ¹³C). The α,β-unsaturated system shows characteristic olefinic protons (δ 5.8–6.5 ppm) and carbons (δ 120–140 ppm).
- IR Spectroscopy : Confirm the nitrile stretch (~2240 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).
- Mass Spectrometry : Look for molecular ion [M+H]+ at m/z 168.1 and fragmentation patterns (e.g., loss of ethyl group, m/z 123) .
Q. What safety protocols are critical when handling Ethyl 4-cyano-3-methylbut-3-enoate in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of vapors.
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse with saline for 15+ minutes. Consult a physician if irritation persists .
- Waste Disposal : Neutralize residues with dilute sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of Ethyl 4-cyano-3-methylbut-3-enoate in Diels-Alder or nucleophilic addition reactions?
- Methodological Answer: The cyano group enhances the electrophilicity of the α,β-unsaturated ester, making it a potent dienophile in Diels-Alder reactions. Kinetic studies (e.g., UV-Vis monitoring at 240–280 nm) show accelerated reaction rates with electron-rich dienes (e.g., furan). For nucleophilic additions (e.g., Grignard reagents), regioselectivity is controlled by steric effects at the β-methyl group. Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution and transition-state geometries .
Q. What analytical challenges arise in quantifying degradation products of Ethyl 4-cyano-3-methylbut-3-enoate under hydrolytic or oxidative conditions?
- Methodological Answer: Hydrolysis (acidic/basic conditions) generates cyanoacetic acid derivatives, detectable via HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water). Oxidative degradation (e.g., H2O2/UV) forms epoxides or carbonyl compounds, requiring GC-MS with derivatization (e.g., silylation). Quantify degradation kinetics using pseudo-first-order models (ln[C] vs. time plots) and assess Arrhenius parameters (Ea ~50–70 kJ/mol) .
Q. How can conflicting data on the compound’s regioselectivity in cyclopropanation reactions be resolved?
- Methodological Answer: Contradictions in regioselectivity (e.g., Simmons-Smith vs. transition-metal-catalyzed cyclopropanation) arise from divergent mechanistic pathways. Resolve via:
- Isotopic Labeling : Use deuterated substrates to track bond formation (²H NMR).
- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to distinguish radical vs. ionic pathways.
- X-ray Crystallography : Resolve stereochemistry of cyclopropane adducts .
Q. What strategies mitigate side reactions (e.g., polymerization) during radical-initiated functionalization of Ethyl 4-cyano-3-methylbut-3-enoate?
- Methodological Answer:
- Inhibitors : Add hydroquinone (0.1–1 wt%) to scavenge radicals.
- Low-Temperature Conditions : Perform reactions at –20°C to reduce radical mobility.
- Pulsed Initiation : Use UV light intermittently to control radical concentration .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s reaction pathways?
- Methodological Answer: Reconcile discrepancies by:
- Solvent Effects : Adjust computational models to include solvation (e.g., PCM in Gaussian).
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible substituents.
- Error Analysis : Calculate mean absolute deviations (MAD) between theoretical and experimental ΔG‡ values .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yields?
- Methodological Answer: Apply ANOVA to compare yields across batches (n ≥ 3). Use Tukey’s HSD test for pairwise comparisons. For multivariate analysis (e.g., reaction time, temperature), employ PCA or PLS regression to identify dominant variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
